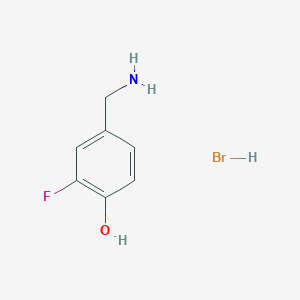

4-(Aminomethyl)-2-fluorophenol hydrobromide

Description

Properties

IUPAC Name |

4-(aminomethyl)-2-fluorophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.BrH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPUDCMDIWZQQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333560-37-4 | |

| Record name | 4-(aminomethyl)-2-fluorophenol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

- Reagents: Potassium permanganate (KMnO4), sodium hydroxide aqueous solution, phase transfer catalyst.

- Conditions: Heating at 75–95 °C with slow addition of KMnO4, reaction for 8–18 hours.

- Workup: After completion, filtration while hot, acidification with concentrated hydrochloric acid to pH 2–4 to precipitate the acid.

- Outcome: High purity 2-fluoro-4-nitrobenzoic acid obtained in ~74% yield.

- Notes: Phase transfer catalyst and base improve yield and purity by facilitating oxidation and extraction steps.

Conversion of 2-Fluoro-4-nitrobenzoic acid to 2-Fluoro-4-nitro-N-methylbenzamide

- Reagents: Thionyl chloride (SOCl2) for chlorination, methylamine gas for amination.

- Conditions: Reflux at 40–85 °C for 3–5 hours for chlorination; cooling to below 0 °C for methylamine gas introduction until alkaline.

- Workup: Vacuum distillation to remove solvents, filtration, and drying.

- Outcome: White solid 2-fluoro-4-nitro-N-methylbenzamide with ~95% yield.

- Notes: Controlled temperature and slow addition prevent side reactions; methylamine introduction under cold conditions favors amide formation.

Reduction of Nitro Group to Amino Group

- Reagents: Palladium on carbon (Pd/C) catalyst, hydrogen gas.

- Conditions: Hydrogenation under mild pressure and temperature.

- Outcome: Conversion of 2-fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide in ~98% yield.

- Notes: This step is crucial for introducing the amino group with high selectivity and minimal dehalogenation.

Conversion to 4-(Aminomethyl)-2-fluorophenol

While the above steps focus on benzamide derivatives, the aminomethyl group on phenol requires:

- Reduction of a suitable precursor (e.g., 4-(chloromethyl)-2-fluorophenol or 4-(nitromethyl)-2-fluorophenol) to the aminomethyl derivative.

- Reductive amination or catalytic hydrogenation methods are typically employed.

- Phenolic hydroxyl group protection/deprotection may be necessary during synthesis to prevent side reactions.

Formation of Hydrobromide Salt

- Reagents: Hydrobromic acid (HBr) or hydrobromic acid in acetic acid.

- Process: The free base 4-(aminomethyl)-2-fluorophenol is reacted with HBr to form the hydrobromide salt.

- Outcome: Improved solubility and stability for storage and application.

Summary Table of Key Preparation Steps

| Step | Starting Material / Intermediate | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Fluoro-4-nitrotoluene | KMnO4, NaOH aq, phase transfer catalyst, 75–95 °C, 8–18 h | 2-Fluoro-4-nitrobenzoic acid | ~74 | Phase transfer catalyst enhances yield |

| 2 | 2-Fluoro-4-nitrobenzoic acid | SOCl2, reflux 40–85 °C, methylamine gas below 0 °C | 2-Fluoro-4-nitro-N-methylbenzamide | ~95 | Controlled temperature critical |

| 3 | 2-Fluoro-4-nitro-N-methylbenzamide | Pd/C, H2 hydrogenation | 4-Amino-2-fluoro-N-methylbenzamide | ~98 | High selectivity for amino group |

| 4 | Protected 4-(chloromethyl)-2-fluorophenol or related | Reductive amination or catalytic hydrogenation | 4-(Aminomethyl)-2-fluorophenol | Variable | Phenol protection may be required |

| 5 | 4-(Aminomethyl)-2-fluorophenol | Hydrobromic acid | 4-(Aminomethyl)-2-fluorophenol hydrobromide | Quantitative | Salt formation for stability |

Research Findings and Notes

- The oxidation using potassium permanganate is a clean and efficient method avoiding toxic oxidants, with phase transfer catalysts improving yields and purity.

- Chlorination with thionyl chloride followed by amination with methylamine gas is a well-established route to amides, ensuring high yields and minimal side-products.

- Catalytic hydrogenation with Pd/C is preferred for selective nitro group reduction without affecting the fluorine substituent.

- The formation of the hydrobromide salt enhances the compound’s solubility and stability , which is critical for pharmaceutical and research applications.

- Literature indicates the importance of temperature control and stoichiometry in each step to maximize yield and purity.

- Although direct synthetic procedures for the hydrobromide salt are scarce, the above methods are consistent with standard organic synthesis practices for similar compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-fluorophenol hydrobromide undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.

Reduction: The aminomethyl group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate or primary amines.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted phenols with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmaceutical Development :

- 4-(Aminomethyl)-2-fluorophenol hydrobromide is utilized in the synthesis of various pharmaceutical compounds. Its fluorine substituent enhances the bioavailability and metabolic stability of drugs, making it a valuable building block in drug design .

- It has been explored for its potential as a bioisostere, which can improve the potency and selectivity of drug candidates by modifying their pharmacokinetic properties .

-

Anticancer Research :

- The compound has been investigated for its role in targeting specific cancer pathways. For instance, studies have highlighted its potential in inhibiting aldehyde dehydrogenase (ALDH) isoforms, which are implicated in chemoresistance in cancer cells .

- Research indicates that derivatives of this compound can enhance the effectiveness of chemotherapy by overcoming resistance mechanisms in high-grade serous ovarian cancer .

- Neuroscience :

Material Science Applications

- Polymer Chemistry :

- Coatings and Adhesives :

Research Reagent

As a research reagent, this compound serves multiple roles:

- Synthesis of Complex Molecules : It is employed as an intermediate in the synthesis of complex organic molecules, facilitating the development of new chemical entities for various applications.

- Analytical Chemistry : The compound is utilized in analytical methods to study reaction mechanisms and kinetics due to its distinct spectral properties .

Case Study 1: Anticancer Drug Development

A recent study focused on the synthesis of novel compounds derived from this compound aimed at enhancing ALDH inhibition. These compounds showed improved efficacy against resistant cancer cell lines, demonstrating their potential as therapeutic agents in oncology.

Case Study 2: Polymer Enhancement

Research conducted on the incorporation of this compound into polymer formulations revealed significant improvements in mechanical strength and thermal stability. The modified polymers exhibited superior performance in high-temperature applications, indicating their suitability for industrial use.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-fluorophenol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(Aminomethyl)-2-fluorophenol hydrobromide

- Molecular Formula: C₇H₉BrFNO

- Molecular Weight : 222.05 g/mol

- CAS Number : 1333560-37-4

- Structure: A phenolic compound with a fluorine substituent at the 2-position and an aminomethyl group (-CH₂NH₂) at the 4-position, stabilized by a hydrobromide counterion .

Physical and Chemical Properties :

- Storage : Requires storage under inert atmosphere at room temperature.

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

- Precautionary Measures : Includes handling guidelines (P280, P305+P351+P338) and disposal recommendations (P501) .

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorophenol Derivatives

The following table compares this compound with analogs differing in substituents, halogens, or chain length:

Halogen and Functional Group Impact

- Fluorine vs. Bromine: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to bromine, which increases molecular weight and polarizability. For example, replacing fluorine with bromine in 4-(Aminomethyl)-2-bromophenol hydrobromide (C₇H₈BrNO) may reduce solubility but improve halogen bonding in crystal structures .

- Hydroxyl Group Position: Compounds like 3,4-dihydroxybenzylamine hydrobromide (CAS 16290-26-9) feature dual hydroxyl groups, significantly enhancing solubility in polar solvents compared to mono-hydroxyl derivatives .

Pharmacological Relevance of Hydrobromide Salts

Hydrobromide salts are commonly used to improve solubility and bioavailability. For instance:

- Hydrobromide 2-[4-(4'-chlorophenyl)-2-phenyliminothiazol-3-yl]-ethanol demonstrates anti-allergic activity by blocking H₁-histamine receptors .

- This compound may share similar mechanisms due to structural parallels, though specific data are unavailable in the evidence.

Biological Activity

4-(Aminomethyl)-2-fluorophenol hydrobromide, with the chemical formula CHBrFNO and CAS No. 1333560-37-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluorophenol with formaldehyde and subsequent hydrobromic acid treatment. This method allows for the introduction of both the amino and bromine functionalities, which are crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of aminophenol compounds exhibit significant antimicrobial activity. For instance, compounds similar to 4-(Aminomethyl)-2-fluorophenol have been tested against various bacterial strains, demonstrating effective inhibition at specific concentrations.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The total antioxidant capacity (TAC) of this compound has been evaluated using assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

- DPPH Assay Results : The compound showed a significant reduction in absorbance, indicating strong free radical scavenging activity.

- ABTS Assay Results : Similar results were obtained, confirming its potential as an antioxidant.

The biological activity of this compound is likely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, leading to inhibition.

- Receptor Interaction : The phenolic structure may allow for binding to receptors involved in inflammatory responses.

Case Studies

- Antimicrobial Efficacy : A study evaluated the effectiveness of several aminophenol derivatives against multi-drug resistant bacterial strains. The results demonstrated that derivatives similar to 4-(Aminomethyl)-2-fluorophenol exhibited promising activity against resistant strains, highlighting their potential in pharmaceutical applications.

- Antioxidant Studies : In a comparative study assessing various phenolic compounds, this compound was found to have one of the highest TAC values among tested compounds, indicating its superior capability as an antioxidant.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-2-fluorophenol hydrobromide, and how can reaction conditions be optimized to improve yield and purity?

- Methodology :

- Nucleophilic substitution : Use bromo-fluorophenyl precursors (e.g., 4-bromo-2-fluorophenol derivatives) as starting materials, reacting with aminomethylating agents like hexamethylenetetramine under controlled pH and temperature .

- Optimization : Apply Design of Experiments (DoE) to vary solvent polarity (e.g., DMF vs. ethanol), reaction time (6–24 hours), and catalyst loading (e.g., palladium for cross-coupling). Monitor intermediates via TLC and purify via recrystallization in ethanol/water mixtures .

- Purity validation : Characterize final product using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm ≥98% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structural integrity of this compound?

- Methodology :

- NMR : Use ¹H NMR (500 MHz, D₂O/DMSO-d₆) to confirm aminomethyl (-CH₂NH₂) and fluorophenyl signals. ¹⁹F NMR detects fluorine environment; compare with reference spectra .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ and hydrobromide counterion .

- X-ray crystallography : If single crystals are obtained, compare with structural analogs (e.g., PDB ID: 3KGP for similar aminomethyl-aromatic systems) .

Q. How does the hydrobromide counterion influence the compound's stability under different storage conditions, and what analytical methods are recommended for stability testing?

- Methodology :

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrobromide salts may exhibit hygroscopicity; store desiccated at -20°C .

- Counterion impact : Compare degradation profiles with hydrochloride or freebase analogs to assess hydrobromide’s role in moisture sensitivity .

- Analytical tools : Use Karl Fischer titration for water content and FTIR to detect hydrolytic byproducts (e.g., free phenol formation) .

Advanced Research Questions

Q. What computational modeling approaches are suitable for studying the interaction of this compound with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian09 at B3LYP/6-31G* level) to predict binding affinity to targets like histamine receptors .

- MD simulations : Parameterize the compound with GAFF force field in AMBER, solvate in TIP3P water, and run 100 ns simulations to assess conformational stability in binding pockets .

- Validation : Cross-check computational results with experimental IC₅₀ values from receptor-binding assays .

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic profiling : Measure plasma stability (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability limitations .

- Metabolite identification : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to assess first-pass effects .

- Dose-response reconciliation : Use Hill equation modeling to correlate in vitro EC₅₀ with in vivo efficacy thresholds in allergic inflammation models (e.g., guinea pig ophthalmic histamine challenge) .

Q. What strategies should be employed to identify and quantify process-related impurities in this compound batches?

- Methodology :

- Impurity profiling : Use LC-MS with ion trap detection to identify byproducts (e.g., incomplete aminomethylation intermediates or brominated side-products) .

- Quantitative NMR : Employ qNMR with ¹³C-labeled internal standards to quantify impurities at ≤0.1% levels .

- Synthesis of reference standards : Prepare suspected impurities (e.g., 4-bromo-2-fluorophenol) via controlled reactions and use as spiked controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.